molecular formula C43H58NO5PPdS B12060557 RuPhos-Pd-G3 GT capsule

RuPhos-Pd-G3 GT capsule

Cat. No.: B12060557
M. Wt: 838.4 g/mol
InChI Key: GYTUQNMMIUJBSP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RuPhos-Pd-G3 GT capsule is a third-generation Buchwald precatalyst that is widely used in organic synthesis. This compound is known for its stability and efficiency in catalyzing various cross-coupling reactions, making it a valuable tool in the field of chemistry .

Preparation Methods

The synthesis of RuPhos-Pd-G3 involves a multigram scale procedure that includes the use of palladium complexes with phosphine ligands. Industrial production methods focus on optimizing the reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

RuPhos-Pd-G3 GT capsule is primarily used in cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common reagents used in these reactions include aryl halides, boronic acids, and various organometallic compounds. The major products formed from these reactions are typically carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

RuPhos-Pd-G3 GT capsule is unique due to its high stability, lower catalyst loadings, and shorter reaction times compared to other similar compounds. Some similar compounds include:

These compounds share similar applications but differ in their ligand structures and reactivity profiles .

Properties

Molecular Formula

C43H58NO5PPdS

Molecular Weight

838.4 g/mol

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C30H43O2P.C12H10N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;/p+1

InChI Key

GYTUQNMMIUJBSP-UHFFFAOYSA-O

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.